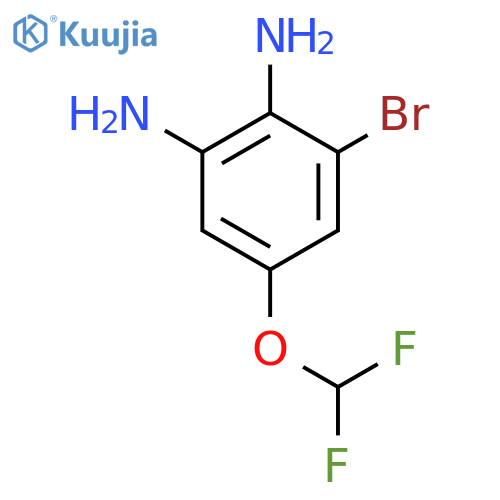

Cas no 1936583-91-3 (1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene)

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-5-(DIFLUOROMETHOXY)BENZENE-1,2-DIAMINE

- 1936583-91-3

- 1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene

- 1,2-Benzenediamine, 3-bromo-5-(difluoromethoxy)-

-

- インチ: 1S/C7H7BrF2N2O/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2

- InChIKey: VGAUMVHKXKRMCI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1N)N)OC(F)F

計算された属性

- せいみつぶんしりょう: 251.97098g/mol

- どういたいしつりょう: 251.97098g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.739±0.06 g/cm3(Predicted)

- ふってん: 321.8±37.0 °C(Predicted)

- 酸性度係数(pKa): 2.14±0.10(Predicted)

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene セキュリティ情報

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene 税関データ

- 税関コード:2922290090

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D199645-500mg |

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene |

1936583-91-3 | 500mg |

$ 785.00 | 2022-06-02 | ||

| TRC | D199645-1000mg |

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene |

1936583-91-3 | 1g |

$ 1300.00 | 2022-06-02 |

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

1,2-Diamino-3-bromo-5-(difluoromethoxy)benzeneに関する追加情報

1,2-Diamino-3-Bromo-5-(Difluoromethoxy)Benzene: A Comprehensive Overview

The compound 1,2-Diamino-3-Bromo-5-(Difluoromethoxy)Benzene, also known by its CAS number 1936583-91-3, is a highly specialized aromatic compound with a unique combination of functional groups. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its versatile reactivity and potential applications. The presence of amino, bromo, and difluoromethoxy groups on the benzene ring makes it a valuable building block for constructing complex molecular architectures.

The synthesis of 1,2-Diamino-3-Bromo-5-(Difluoromethoxy)Benzene typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to install the bromine atom at the meta position while maintaining the integrity of the other substituents. These methods not only enhance the yield but also improve the overall purity of the product.

The structural features of this compound make it an excellent candidate for various applications. The amino groups are known for their ability to participate in nucleophilic substitutions and condensation reactions, which are critical in drug discovery and polymer synthesis. The bromine atom introduces electrophilic character to the molecule, facilitating further functionalization through elimination or substitution reactions. Additionally, the difluoromethoxy group imparts unique electronic properties that can modulate the reactivity of adjacent functional groups.

Recent studies have explored the use of 1,2-Diamino-3-Bromo-5-(Difluoromethoxy)Benzene in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal for gas storage and separation applications. For example, researchers have demonstrated that incorporating this compound into MOFs enhances their ability to selectively adsorb CO₂ over N₂ due to its unique combination of functional groups.

In the realm of pharmacology, this compound has shown promise as a precursor for bioactive molecules. Its ability to undergo various post-synthetic modifications allows chemists to tailor its properties for specific therapeutic applications. For instance, recent research has focused on using this compound as a scaffold for designing inhibitors of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

The versatility of 1,2-Diamino-3-Bromo-5-(Difluoromethoxy)Benzene extends to its role in organic synthesis as a versatile linker or coupling agent. Its ability to form stable bonds with other molecules makes it invaluable in constructing larger molecular frameworks. For example, researchers have utilized this compound in click chemistry reactions to assemble complex molecules with high efficiency and selectivity.

In conclusion, 1,2-Diamino-3-Bromo-5-(Difluoromethoxy)Benzene is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique combination of functional groups and versatile reactivity make it an indispensable tool in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

1936583-91-3 (1,2-Diamino-3-bromo-5-(difluoromethoxy)benzene) 関連製品

- 171605-91-7(Xiaochongliulin)

- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)

- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1305712-48-4(tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate)

- 2098154-50-6((E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one)

- 863868-26-2(Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)

- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)

- 1003799-61-8(3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide)

- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)

- 2096315-89-6(YNT-1310 Disulfate Hydrate)